molecular formula C14H16ClN5O3S B15344394 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine CAS No. 782435-06-7

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine

Cat. No.: B15344394
CAS No.: 782435-06-7
M. Wt: 369.8 g/mol
InChI Key: WHNODKWPFVCUOC-UHFFFAOYSA-N
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Description

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholinosulfonyl group, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinosulfonyl group.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, or inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and potential biological activities.

Properties

CAS No.

782435-06-7

Molecular Formula

C14H16ClN5O3S

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine

InChI

InChI=1S/C14H16ClN5O3S/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20/h1-2,7-8H,3-6H2,(H4,16,17,18,19)

InChI Key

WHNODKWPFVCUOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Origin of Product

United States

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